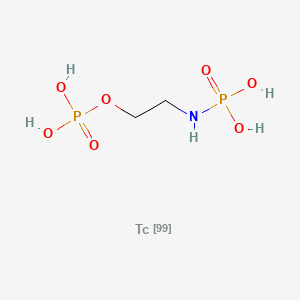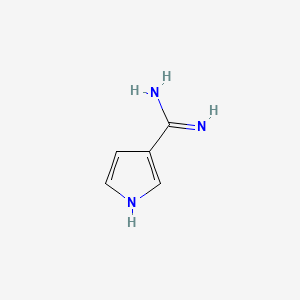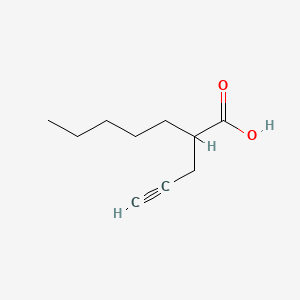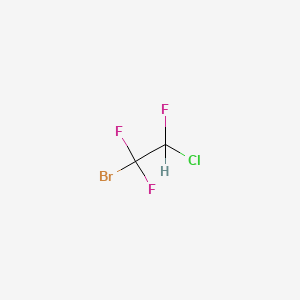
1-Bromo-2-cloro-1,1,2-trifluoroetano
Descripción general
Descripción
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as 1-Bromo-2-chloro-1,1,2-trifluoroethane, is a useful research compound. Its molecular formula is C2HBrClF3 and its molecular weight is 197.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-2-chloro-1,1,2-trifluoroethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123315. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2-chloro-1,1,2-trifluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-1,1,2-trifluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
1-Bromo-2-cloro-1,1,2-trifluoroetano: , también conocido como Halotano, se ha utilizado principalmente como anestésico general {svg_1}. Es eficaz para inducir y mantener la anestesia y no aumenta la producción de saliva, lo cual es beneficioso para los procedimientos de intubación. Sin embargo, su uso ha disminuido debido a efectos secundarios como latidos cardíacos irregulares, depresión respiratoria y hepatotoxicidad {svg_2}.
Ciencia Ambiental
En la ciencia ambiental, el Halotano se ha identificado como un contribuyente al agotamiento del ozono {svg_3}. Su naturaleza volátil y la presencia de bromo y cloro en su estructura lo convierten en una preocupación para los estudios de química atmosférica.
Ciencia de Materiales
Las propiedades de solvatación de este compuesto se han estudiado utilizando simulaciones moleculares con simulaciones de energía libre, particularmente en agua y metanol polarizables {svg_4}. Esta investigación ayuda a comprender su comportamiento en varios solventes, lo cual es crucial para las aplicaciones de la ciencia de los materiales.
Química Analítica
Halotano: se utiliza en química analítica por sus datos de termoquímica de reacción. El NIST Chemistry WebBook proporciona información detallada sobre sus reacciones, espectro de masas y datos termoquímicos, que son esenciales para varios métodos analíticos {svg_5}.
Síntesis Orgánica
En la síntesis orgánica, Halotano sirve como un bloque de construcción que contiene flúor. Se utiliza para construir motivos trifluorometilo y difluorometileno que se encuentran en materiales multifuncionales y moléculas biológicamente importantes {svg_6}.
Procesos Industriales
Las propiedades termodinámicas de Halotano se evalúan críticamente para aplicaciones industriales. Sus puntos de ebullición, fusión y temperaturas críticas son particularmente importantes para los procesos que involucran cambios de fase {svg_7}.
Farmacología
Farmacológicamente, Halotano afecta la síntesis de 5-hidroxitriptamina en el tejido cerebral, independientemente de sus propiedades anestésicas. Se cree que este efecto se produce en el paso de la triptófano hidroxilasa, lo cual es significativo para comprender las vías de los neurotransmisores {svg_8}.
Bioquímica
En bioquímica, la interacción del compuesto con enzimas y neurotransmisores es de interés. Los estudios sobre su inhibición de la síntesis de 5-hidroxitriptamina proporcionan información sobre las vías bioquímicas dentro del cerebro {svg_9}.
Mecanismo De Acción
Target of Action
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Halothane, is primarily used as an inhalation anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane reduces the blood pressure and frequently decreases the pulse rate and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .
Biochemical Pathways
In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue, probably at the tryptophan hydroxylase step . This could potentially affect various biochemical pathways involving serotonin, a key neurotransmitter involved in mood regulation, sleep, and other neurological functions.
Pharmacokinetics
Halothane is metabolized in the liver by the CYP2E1 enzyme . The metabolites are excreted via the kidneys and respiratory system . The blood/gas partition coefficient of halothane is 2.4, indicating its moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of a state of general anesthesia, characterized by loss of sensation, including pain, and a lack of awareness . This makes it useful for surgical procedures.
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. For instance, it has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol . This suggests that the solvent environment could potentially influence the action of halothane.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Bromo-2-chloro-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly as an inhalation anesthetic. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue . The compound inhibits the synthesis of serotonin, likely at the tryptophan hydroxylase step, which can affect neurotransmission and mood regulation.
Cellular Effects
1-Bromo-2-chloro-1,1,2-trifluoroethane has notable effects on various cell types and cellular processes. It influences cell function by altering tissue excitability, reducing blood pressure, decreasing pulse rate, and depressing respiration . The compound induces muscle relaxation and reduces pain sensitivity by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of ion channels that underlie the action potential . These effects are crucial for its use as an anesthetic.
Molecular Mechanism
At the molecular level, 1-Bromo-2-chloro-1,1,2-trifluoroethane exerts its effects through several mechanisms. It binds to and inhibits the activity of tryptophan hydroxylase, reducing serotonin synthesis . Additionally, it decreases the extent of gap junction-mediated cell-cell coupling and alters the activity of ion channels, leading to muscle relaxation and reduced pain sensitivity . The compound’s interaction with these biomolecules is essential for its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-chloro-1,1,2-trifluoroethane change over time. The compound is relatively stable but can degrade under certain conditions, emitting toxic fumes of fluorine, chlorine, and bromine when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies has shown potential hepatotoxicity and respiratory depression . These temporal effects are important considerations for its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-chloro-1,1,2-trifluoroethane vary with different dosages in animal models. At low doses, the compound effectively induces anesthesia without significant adverse effects . At high doses, it can cause toxic effects, including hepatotoxicity and respiratory depression . These dosage-dependent effects are critical for determining safe and effective usage levels in clinical and research applications.
Metabolic Pathways
1-Bromo-2-chloro-1,1,2-trifluoroethane is metabolized in the liver, primarily by the enzyme CYP2E1 . The compound undergoes oxidative reactions, leading to the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
Within cells and tissues, 1-Bromo-2-chloro-1,1,2-trifluoroethane is transported and distributed through passive diffusion due to its high volatility and lipophilicity . The compound can cross cell membranes easily and accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is crucial for its anesthetic effects and potential toxicity.
Subcellular Localization
1-Bromo-2-chloro-1,1,2-trifluoroethane localizes primarily in the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and mitochondria . Its localization affects its activity and function, particularly in altering ion channel activity and inhibiting enzyme function . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential side effects.
Propiedades
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTODZKBBUMDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861887 | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-06-3 | |
| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GYFXFFE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?
A: When excited at specific UV wavelengths, 1-Bromo-2-chloro-1,1,2-trifluoroethane undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.
- At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []
- At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []
Q2: How does the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane differ from similar molecules?
A: Interestingly, the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In 1-Bromo-2-chloro-1,1,2-trifluoroethane, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []
Q3: What insights do vector correlation studies provide about the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane?
A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of 1-Bromo-2-chloro-1,1,2-trifluoroethane, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


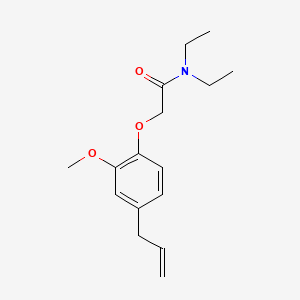
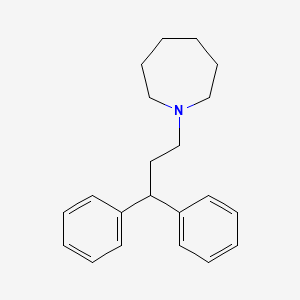
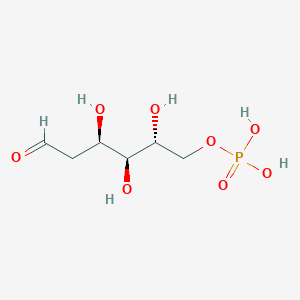

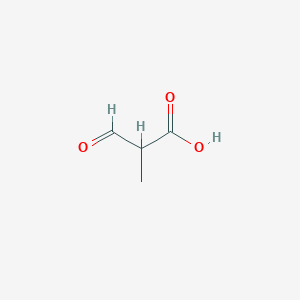

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)



